molecular formula C13H19NO3 B8466625 5-(2-Cyano-5-oxocyclopentyl)pentyl acetate CAS No. 65921-66-6

5-(2-Cyano-5-oxocyclopentyl)pentyl acetate

Cat. No. B8466625
CAS RN: 65921-66-6
M. Wt: 237.29 g/mol
InChI Key: LCXQKNUQKLYRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Cyano-5-oxocyclopentyl)pentyl acetate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Cyano-5-oxocyclopentyl)pentyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyano-5-oxocyclopentyl)pentyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65921-66-6

Product Name

5-(2-Cyano-5-oxocyclopentyl)pentyl acetate

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

5-(2-cyano-5-oxocyclopentyl)pentyl acetate

InChI

InChI=1S/C13H19NO3/c1-10(15)17-8-4-2-3-5-12-11(9-14)6-7-13(12)16/h11-12H,2-8H2,1H3

InChI Key

LCXQKNUQKLYRGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCC1C(CCC1=O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

98 g [1.5 mols] of potassium cyanide were suspended in 600 ml of methanol, and 105 g [0.5 mol] of 2-(5-acetoxypentyl)- cyclopent-2-ene-1-one, dissolved in 45 ml of acetic acid, were added dropwise within 2.5 hours. After 20 hours, agitation at room temperature, the suspension was dropped into ice-water with agitation, extracted thrice with diethyl ether, the ether phases were united, washed with water, dried over sodium sulfate and concentrated. The oily residue was stirred for 5 hours at room temperature in 200 ml of pyridine and 30 ml of acetic anhydride, the solvent was then distilled off under reduced pressure and the residue was distilled in a bulb tube. 102 g having a boiling point of 180° C. at 0.4 mm Hg were obtained; IR spectrum: 2220 cm-1.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

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